tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Chiral synthesis Enantiomeric excess Asymmetric catalysis

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 2454490-81-2) is an enantiopure bicyclic diamine featuring a fused azetidine–pyrrolidine core with a Boc protecting group at the 6-position nitrogen. The compound serves as a versatile chiral scaffold in medicinal chemistry, particularly as a precursor to selective α4β2 nicotinic acetylcholine receptor (nAChR) agonists and other CNS-active candidates.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B8258240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C1CCN2
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyBDVMAANWMDTLFP-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate: A Chiral Bicyclic Diamine Building Block for Asymmetric Synthesis


tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 2454490-81-2) is an enantiopure bicyclic diamine featuring a fused azetidine–pyrrolidine core with a Boc protecting group at the 6-position nitrogen . The compound serves as a versatile chiral scaffold in medicinal chemistry, particularly as a precursor to selective α4β2 nicotinic acetylcholine receptor (nAChR) agonists and other CNS-active candidates [1]. Its rigid [3.2.0] bicyclic framework and defined (1S,5S) stereochemistry differentiate it from monocyclic diamines and regioisomeric analogs, enabling precise control of molecular topology in lead optimization programs.

Why Generic Substitution Fails for tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate


In the 2,6-diazabicyclo[3.2.0]heptane scaffold, both stereochemistry and regiochemistry critically determine biological activity and synthetic utility. The (1S,5S) enantiomer is the active pharmacophore for α4β2 nAChR agonists; the (1R,5R) enantiomer yields inactive compounds [1]. Similarly, the 6-Boc regioisomer leaves the 2-nitrogen free for N-arylation or sulfonylation, whereas the 2-Boc isomer (CAS 1614253-74-5) directs derivatization to the 6-position, producing structurally distinct products . Substituting the racemic mixture or an incorrect regioisomer can lead to loss of enantioselectivity, failed biological assays, or necessitate costly chiral separation steps downstream. Procurement decisions must therefore specify both the (1S,5S) absolute configuration and the 6-carboxylate substitution pattern.

Product-Specific Quantitative Evidence: tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate vs. Comparators


Enantiomeric Purity: (1S,5S) vs. Racemic 6-Boc-2,6-diazabicyclo[3.2.0]heptane

The (1S,5S) enantiomer (CAS 2454490-81-2) is supplied as a single stereoisomer with >98% chemical purity , while the racemic 6-Boc mixture (CAS 1408075-03-5) is typically sold at 95% purity without enantiomeric enrichment . For asymmetric synthesis applications, use of the racemate necessitates post-reaction chiral resolution, adding cost and reducing yield. The enantiopure building block guarantees chirality transfer to downstream products without additional separation steps.

Chiral synthesis Enantiomeric excess Asymmetric catalysis

Regioisomeric Differentiation: 6-Boc vs. 2-Boc Protection for Orthogonal Derivatization

The 6-Boc regioisomer (target) protects the bridgehead nitrogen, leaving the 2-position amine free for nucleophilic reactions (e.g., N-arylation, reductive amination). In contrast, the 2-Boc isomer (CAS 1614253-74-5) shields the 2-nitrogen, exposing the 6-position for derivatization . This regiochemical orthogonality enables divergent library synthesis from a common core. The 6-Boc isomer is the preferred intermediate for generating 2-substituted derivatives that retain the free 6-amine after Boc deprotection, as demonstrated in the synthesis of selective α4β2 nAChR agonists where N-arylation occurs exclusively at the 2-position [1].

Orthogonal protection Sequential functionalization Medicinal chemistry

Pharmacological Relevance: (1S,5S) Core as Essential Pharmacophore for α4β2 nAChR Agonists

The (1S,5S) absolute configuration is indispensable for generating potent α4β2 nAChR agonists. Ji et al. (2005) demonstrated that the enantiomerically pure benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate pharmacophore, derived from the (1S,5S) core, was required to synthesize A-366833 [1]. A-366833 exhibits a Ki of 3.1 nM at α4β2 nAChR and >100-fold selectivity over the α3β4 subtype (Ki α3β4 / Ki α4β2 > 100) [2]. The (1R,5R) enantiomer yields inactive compounds. Analgesic efficacy was confirmed in vivo at doses of 0.062–19 µmol/kg i.p. across multiple pain models with a 6- to 22-fold therapeutic margin vs. emesis [2].

Nicotinic acetylcholine receptor α4β2 selectivity CNS drug discovery

Conformational Rigidity: [3.2.0] Bicyclic Scaffold vs. Monocyclic Diamines

The 2,6-diazabicyclo[3.2.0]heptane scaffold restricts the relative orientation of the two nitrogen atoms to a fixed distance and dihedral angle, unlike flexible monocyclic diamines such as piperazine or 1,3-diaminopropane [1]. This rigidification reduces the entropic penalty upon receptor binding and enhances target selectivity. The [3.2.0] framework positions the amine vectors at approximately 2.5 Å apart with a ~120° angle, as determined by X-ray crystallography and DFT calculations on related bicyclic diamines [1]. This pre-organized geometry is exploited in the design of nAChR ligands where precise N–N spacing is critical for subtype selectivity.

Conformational restriction Scaffold rigidification Selectivity optimization

Best Application Scenarios for tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate


Synthesis of Enantiopure α4β2 Nicotinic Receptor Agonists for CNS Pain Indications

The (1S,5S)-6-Boc building block is the direct precursor for constructing selective α4β2 nAChR agonists such as A-366833 and related analogs. Following Boc deprotection, the free 6-amine can be functionalized (e.g., N-arylation with 3-bromo-5-cyanopyridine) while the 2-position is then elaborated. In vivo, A-366833 demonstrated broad-spectrum analgesia with Ki = 3.1 nM at α4β2 and a 6–22× therapeutic margin in rat models [1]. Researchers developing non-opioid pain therapeutics should select this specific enantiomer to ensure target engagement and avoid inactive stereoisomers.

Construction of Orthogonally Protected Diamine Libraries for Fragment-Based Drug Discovery

The 6-Boc regioisomer enables orthogonal protection strategies: the Boc group is stable to nucleophilic conditions at the 2-amine, allowing sequential derivatization. After 2-position functionalization, Boc removal with TFA/HCl exposes the 6-amine for further diversification. This two-step sequence has been used to generate diverse 2,6-disubstituted diazabicyclo[3.2.0]heptane libraries [2]. Procurement of the correct regioisomer (6-Boc, not 2-Boc) is essential to achieve the desired substitution pattern without protecting group manipulation.

Chiral Scaffold for Asymmetric Organocatalysis or Chiral Ligand Design

The rigid, enantiopure (1S,5S)-2,6-diazabicyclo[3.2.0]heptane core can serve as a chiral diamine ligand for transition-metal catalysis or as an organocatalyst after appropriate functionalization. The fixed N–N geometry (2.5 Å, ~120°) creates a well-defined coordination environment that can induce enantioselectivity in reactions such as asymmetric hydrogenation or Michael addition [3]. Using the enantiopure building block avoids the need for resolution of final ligand–metal complexes and ensures consistent stereochemical outcomes.

Scaffold-Hopping Bioisostere for Piperazine in CNS Drug Candidates

The [3.2.0] bicyclic diamine can replace a piperazine ring to increase conformational rigidity and potentially improve subtype selectivity for GPCRs, ion channels, or transporters. The reduced number of accessible conformers compared to piperazine (1 vs. multiple chair/twist-boat conformers) may translate into improved binding entropy and selectivity profiles [3]. This scaffold-hopping strategy is particularly valuable in CNS programs where target selectivity and brain penetration are critical parameters.

Quote Request

Request a Quote for tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.